![molecular formula C13H13N5O2 B5503015 N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

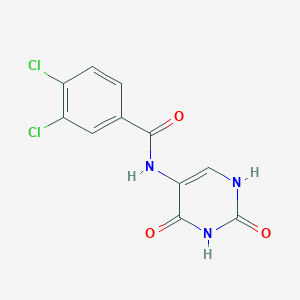

The synthesis of N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves complex organic reactions, often starting with the formation of a benzimidazole moiety followed by the introduction of the 1,2,5-oxadiazol group. A novel method involves the reaction of a 1,3,4-oxadiazole derivative with N-phenyl-2-chloro-acetamide to form a new compound, showcasing the intricate steps involved in creating such molecules (Li Ying-jun, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is determined using techniques like NMR, with a specific study detailing the assignment of 1H and 13C NMR signals using 2D NMR techniques to elucidate the structure of a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety. This study provides insights into the trans and cis isomers, their coupling constants, and tautomeric ratios, offering a glimpse into the complex structural features of these compounds (Li Ying-jun, 2012).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide and its derivatives often focus on modifications to enhance their biological activity or to study their reactivity patterns. For instance, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides demonstrates the chemical versatility and reactivity of the 1,3,4-oxadiazole ring, leading to compounds with potential antimicrobial activity (A. Rehman et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for understanding their behavior in various environments. These properties are often determined through experimental studies, with NMR and X-ray crystallography providing detailed insights into the compound's structure and its physical characteristics.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are central to the utility and application of these compounds. Studies on derivatives of the 1,3,4-oxadiazole ring and benzimidazole moiety reveal significant insights into their potential as antimicrobial agents, highlighting their broad spectrum of activity and minimal cytotoxicity (S. Ozden et al., 2005).

Scientific Research Applications

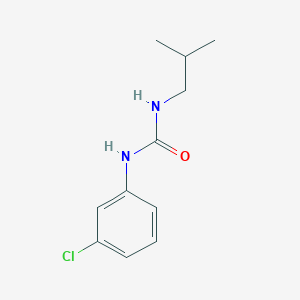

Synthesis and Antimicrobial Activity

Recent studies have focused on the synthesis of derivatives related to N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide and evaluating their biological activities. A novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamides and related compounds were synthesized and tested for their antimicrobial properties. These compounds showed significant activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus fumigatus and Candida albicans. The in vitro cytotoxic properties were also investigated using brine shrimp bioassay, and several compounds demonstrated good cytotoxic activities (Devi, Shahnaz, & Prasad, 2022).

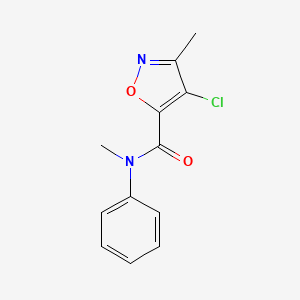

Characterization and Structural Analysis

Another focus in the research of such compounds is the characterization and structural analysis. A novel compound with the benzimidazole moiety was synthesized, and its structure was determined using various techniques including elemental analysis, IR, NMR, and mass spectrometry. The study provided insights into the tautomeric ratios and coupling constants of the compound's isomers (Ying-jun, 2012).

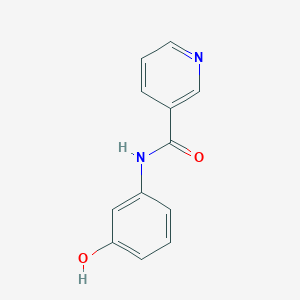

Anticancer Activity

The synthesis and evaluation of benzimidazole derivatives for potential anticancer activities have been a significant area of research. Studies have synthesized and tested various benzimidazole derivatives for their cytotoxic or antiproliferative activity against different human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and cervical carcinoma cell lines. These studies are crucial for understanding the potential therapeutic applications of these compounds (Varshney et al., 2015).

Antimicrobial and Molluscicidal Activities

Research has also been conducted on the antimicrobial and molluscicidal activities of new benzimidazole derivatives. These studies involve synthesizing a series of compounds and evaluating their effectiveness against various microbial strains and mollusks. Such research contributes to the development of new antimicrobial agents and pest control substances (Nofal, Fahmy, & Mohamed, 2002).

Green Synthesis and MRSA Inhibition

Recent advancements in green chemistry have led to the synthesis of N-substituted benzimidazole derivatives. These compounds have shown significant potency against Methicillin Resistant Staphylococcus aureus (MRSA), a major concern in healthcare settings. This research highlights the importance of environmentally friendly synthesis methods in developing new antibacterial agents (Chaudhari et al., 2020).

properties

IUPAC Name |

N-[4-(1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-3-18-10-7-5-4-6-9(10)15-13(18)11-12(14-8(2)19)17-20-16-11/h4-7H,3H2,1-2H3,(H,14,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDWHHXMXJHNQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-1,2,5-oxadiazol-3-YL]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)